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SAR7334 is a potent, orally bioavailable inhibitor that targets diacylglycerol (DAG)-sensitive TRPC

channels. Its primary action is blocking the TRPC6 channel pore, as confirmed by cryo-EM studies showing

it binds within the central ion-conducting pore of human TRPC6 [1].

The table below summarizes its inhibitory potency (IC50) against different TRPC channels:

Channel Type Inhibition IC50 Notes

TRPC6 7.9 - 9.5 nM [2] [3] [4] Primary target; highly potent block of currents and Ca²⁺ influx.

TRPC7 226 nM [2] [3] [4] Significant, but much weaker than for TRPC6.

TRPC3 282 nM [2] [3] [4] Significant, but much weaker than for TRPC6.

TRPC4 Not affected [2] [3] [4] Demonstrates selectivity within the TRPC family.

TRPC5 Not affected [2] [3] [4] Demonstrates selectivity within the TRPC family.

SAR7334 exhibits high specificity for the TRPC3/6/7 subfamily and does not significantly affect the activity

of the closely related TRPC4 and TRPC5 channels [2] [4]. This selectivity profile makes it a valuable tool

for dissecting the specific roles of TRPC6 in complex biological systems.
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In Vitro Cellular Effects In cellular models, SAR7334 effectively inhibits Ca²⁺ influx triggered by various

stimuli:

It blocks Ca²⁺ entry mediated by TRPC6, TRPC3, and TRPC7 in recombinant HEK293 and CHO cells
[2] [4] [5].

In human podocytes (kidney cells), 1 μM SAR7334 significantly blocks angiotensin II-evoked calcium
influx [5] [6].

In human bronchial epithelial cells (16HBE), SAR7334 pretreatment markedly attenuates the release
of pro-inflammatory cytokines (IL-6 and IL-8) induced by ozone (O₃) or hydrogen peroxide (H₂O₂) [7]

[8]. This effect is achieved by inhibiting the TRPC6-dependent Ca²⁺ cascade that leads to activation
of the ERK pathway [7] [8].

In Vivo Pharmacological Effects Evidence from animal models demonstrates the therapeutic potential of

SAR7334:

In isolated, perfused mouse lungs, SAR7334 suppresses acute hypoxic pulmonary
vasoconstriction (HPV), a process known to be TRPC6-dependent [2] [4].
Pharmacokinetic studies show that SAR7334 is suitable for chronic oral administration [2] [4].

In an initial short-term study on spontaneously hypertensive rats (SHR), a single 10 mg/kg oral dose
of SAR7334 did not change mean arterial pressure, suggesting that TRPC6 channels may not play

a major role in baseline blood pressure regulation in this model [2] [4].

Key Experimental Protocols

The primary assays used to characterize SAR7334 are detailed below, which can serve as a reference for

designing your own experiments.

1. Intracellular Calcium Measurement (FLIPR) [4] [6] This method measures Ca²⁺ influx into cells in

response to channel activation.

Cell Preparation: Use cells stably expressing the TRPC channel of interest (e.g., TRPC6-HEK cells).

Grow cells on black poly-D-lysine-coated 96-well plates.
Dye Loading: Wash cells with standard extracellular solution. Stain with a dye solution containing 2

μM Fluo-4 AM and 0.02% pluronic F127 for 30 minutes at room temperature.
Compound Incubation: Incubate cells with SAR7334 or vehicle for 10 minutes.

Channel Activation & Measurement: Elicit Ca²⁺ entry by applying the diacylglycerol analog OAG (1-
oleoyl-2-acetyl-sn-glycerol). Measure fluorescence in real-time using a fluorometric imaging plate

reader (FLIPR). Calculate inhibition based on the area under the curve (AUC) of the fluorescence
signal.
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2. Whole-Cell Patch-Clamp Electrophysiology [2] [4] This technique directly measures ion currents

through the TRPC6 channel.

Cell Preparation: Use a cell line expressing TRPC6 (e.g., inducible HEK293 cells).
Electrophysiology: Establish the whole-cell patch-clamp configuration. To activate TRPC6 channels,

include 1-oleoyl-2-acetyl-sn-glycerol (OAG) in the pipette solution.
Compound Application: Apply SAR7334 extracellularly. Measure the reduction in TRPC6-mediated

currents to determine the IC50 value.

3. Isolated Perfused Mouse Lung Model [4] [6] This ex vivo model assesses the role of TRPC6 in

pulmonary vascular function.

Lung Preparation: Explain lungs from mice (e.g., C57/BL6N) during deep anesthesia. Artificially
ventilate and perfuse with blood-free Krebs-Henseleit buffer at a constant flow.

Hypoxic Challenge: Induce acute hypoxic pulmonary vasoconstriction (HPV) by alternating
ventilation between normoxic (21% O₂) and hypoxic (1% O₂) gas mixtures.

Compound Application: Add SAR7334 cumulatively to the recirculating perfusate. Measure the
increase in pulmonary arterial pressure during each hypoxic period. The strength of HPV is

referenced to a control hypoxic maneuver before compound application.

SAR7334 in Oxidative Stress-Induced Airway
Inflammation

Research has detailed a specific signaling pathway in airway inflammation where SAR7334 proves effective.

The diagram below summarizes this pathway and the points of intervention by SAR7334.
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Oxidative stress increases TRPC6 expression and channel activity, leading to calcium-dependent ERK

pathway activation and inflammation. SAR7334 inhibits this pathway by blocking TRPC6-mediated calcium

influx [7] [8].

In this model:

Oxidative stress from ozone or H₂O₂ enhances TRPC6 protein expression and channel activity [7]

[8].
This leads to a TRPC6-dependent increase in intracellular Ca²⁺ concentration [7] [8].

The elevated Ca²⁺ triggers the phosphorylation and activation of the ERK signaling pathway, but not
p38 or JNK pathways [7] [8].

This cascade ultimately results in the release of pro-inflammatory cytokines like IL-6 and IL-8 [7] [8].
SAR7334 pretreatment protects against inflammation by blocking the critical Ca²⁺ influx step, thereby

preventing ERK activation and cytokine production [7] [8].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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